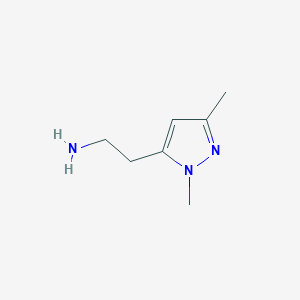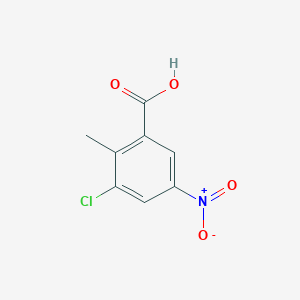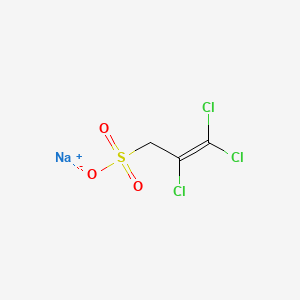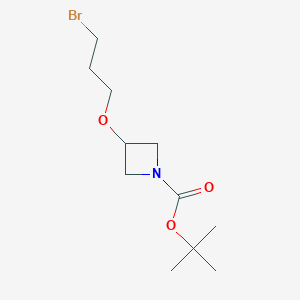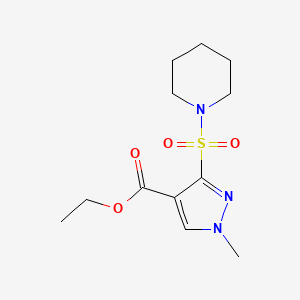
ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate
Descripción general
Descripción
Ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate, also known as PIPER-1, is an organosulfonamide-based compound that has been studied for its potential applications in the field of medicinal chemistry. PIPER-1 has been found to have a number of interesting properties, including strong binding affinity for various enzyme targets, and has been found to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2). Furthermore, PIPER-1 has been found to have a number of potential applications in the field of medicinal chemistry, including its use as an inhibitor of various enzymes, and as an anti-inflammatory agent.
Aplicaciones Científicas De Investigación
Ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate has been extensively studied in the field of medicinal chemistry, and has been found to have potential applications in the field of drug design and development. In particular, ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate has been found to have strong binding affinity for various enzyme targets, and has been found to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2). Furthermore, ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate has been found to have a number of potential applications in the field of medicinal chemistry, including its use as an inhibitor of various enzymes, and as an anti-inflammatory agent.
Mecanismo De Acción
Ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate has been found to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in the regulation of inflammation and pain. ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate binds to the active site of the enzyme, preventing the binding of arachidonic acid and thus inhibiting the production of prostaglandins.
Efectos Bioquímicos Y Fisiológicos
Ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate has been found to have a number of physiological effects, including its ability to act as an anti-inflammatory agent. In particular, ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate has been found to inhibit the production of prostaglandins, which are involved in the regulation of inflammation and pain. Furthermore, ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate has also been found to have anti-tumor effects, and has been found to be effective in the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate in laboratory experiments is its strong binding affinity for various enzyme targets, and its ability to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2). Furthermore, ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate has been found to be relatively stable and is easy to synthesize. However, one of the main limitations of using ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate in laboratory experiments is its relatively low solubility in water, which can make it difficult to work with in certain types of experiments.
Direcciones Futuras
The potential applications of ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate in the field of medicinal chemistry are numerous, and there are a number of directions that can be taken in order to further explore its potential. For example, further research could be conducted into its ability to act as an inhibitor of various enzymes, and its potential as an anti-inflammatory agent. Additionally, further research could be conducted into its potential as an anti-tumor agent, and its ability to target specific types of cancer. Furthermore, further research could be conducted into its ability to act as an inhibitor of various enzymes, and its potential as an anti-inflammatory agent. Finally, further research could be conducted into its potential as an anti-microbial agent, and its ability to inhibit the growth of various types of bacteria.
Propiedades
IUPAC Name |
ethyl 1-methyl-3-piperidin-1-ylsulfonylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-3-19-12(16)10-9-14(2)13-11(10)20(17,18)15-7-5-4-6-8-15/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDVZBYLABPRKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)N2CCCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-methyl-3-(piperidine-1-sulfonyl)-1H-pyrazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






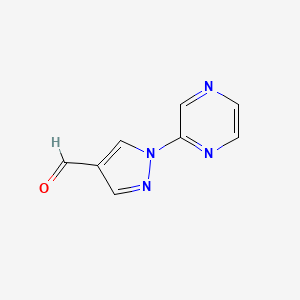
![{[4-(2-Methoxyphenyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B1455283.png)
![2-Imidazo[1,2-a]pyridin-2-ylbutanoic acid hydrochloride](/img/structure/B1455286.png)
![4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1455289.png)
